molecular formula C13H17N3O5S B5628073 1-(ethylsulfonyl)-4-(4-nitrobenzoyl)piperazine

1-(ethylsulfonyl)-4-(4-nitrobenzoyl)piperazine

Cat. No. B5628073
M. Wt: 327.36 g/mol
InChI Key: LOXZKJXUVAHGHM-UHFFFAOYSA-N
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Description

1-(ethylsulfonyl)-4-(4-nitrobenzoyl)piperazine is a compound of interest in synthetic chemistry due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. This detailed examination highlights the synthesis methods, molecular structure analysis, chemical reactions, and the physical and chemical properties of this compound.

Synthesis Analysis

The synthesis of 1-(ethylsulfonyl)-4-(4-nitrobenzoyl)piperazine involves several steps, starting from basic piperazine derivatives and incorporating ethylsulfonyl and 4-nitrobenzoyl groups through specific reactions. A noteworthy method involves the nucleophilic substitution of related piperazine derivatives with suitable sulfonyl and nitrobenzoyl chlorides under controlled conditions to achieve the target compound (Wu Qi, 2014).

Molecular Structure Analysis

Chemical Reactions and Properties

This compound participates in various chemical reactions, especially as an intermediate in synthesizing more complex molecules. Its reactivity is significantly influenced by the sulfonyl and nitrobenzoyl functional groups, which can undergo further chemical modifications to produce a wide range of derivatives with potential pharmacological activities (Aejaz Ahmed, K. Molvi, G. J. Khan, 2017).

Physical Properties Analysis

The physical properties of 1-(ethylsulfonyl)-4-(4-nitrobenzoyl)piperazine, such as melting point, solubility, and crystalline form, are essential for its application in synthesis and formulation. These properties are determined by the molecular structure and can affect the compound's stability and reactivity (S. Naveen, M. A. Sridhar, J. S. Prasad, C. Ananda Kumar, S. Benaka Prasad, N. R. Thimmegowda, K. Rangappa, 2007).

Chemical Properties Analysis

The chemical properties, including the compound's reactivity, stability under various conditions, and its interactions with different reagents, are critical for understanding its behavior in synthetic pathways. Detailed investigations into these properties facilitate the development of efficient synthesis strategies and the exploration of potential applications (C. Mamat, M. Pretze, M. Gott, M. Köckerling, 2016).

properties

IUPAC Name

(4-ethylsulfonylpiperazin-1-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-2-22(20,21)15-9-7-14(8-10-15)13(17)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXZKJXUVAHGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Ethylsulfonyl)piperazin-1-yl](4-nitrophenyl)methanone

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